molecular formula C12H10N2O5 B12859359 Methyl 4-methoxy-8-nitroquinoline-2-carboxylate

Methyl 4-methoxy-8-nitroquinoline-2-carboxylate

Cat. No.: B12859359
M. Wt: 262.22 g/mol
InChI Key: IPQLNSKJGASEKI-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-8-nitroquinoline-2-carboxylate is a quinoline derivative characterized by a methoxy group at position 4, a nitro group at position 8, and a methyl ester at position 2. The molecular formula is C₁₂H₁₀N₂O₅, with a molecular weight of 262.22 g/mol.

Properties

Molecular Formula

C12H10N2O5

Molecular Weight

262.22 g/mol

IUPAC Name

methyl 4-methoxy-8-nitroquinoline-2-carboxylate

InChI

InChI=1S/C12H10N2O5/c1-18-10-6-8(12(15)19-2)13-11-7(10)4-3-5-9(11)14(16)17/h3-6H,1-2H3

InChI Key

IPQLNSKJGASEKI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC2=C1C=CC=C2[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-8-nitroquinoline-2-carboxylate typically involves the nitration of a quinoline precursor followed by esterification. One common method includes:

    Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-8-nitroquinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Methanol, sodium methoxide.

Major Products

The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-methoxy-8-nitroquinoline-2-carboxylate is studied for its potential therapeutic properties, particularly in the following areas:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial effects against various strains. The mechanism often involves the inhibition of bacterial DNA gyrase, similar to other quinolone antibiotics .
  • Anticancer Properties : The compound shows promise as an anticancer agent due to its ability to intercalate with DNA, disrupting replication and leading to cell apoptosis. In vitro studies have demonstrated cytotoxicity against several cancer cell lines .

Case Studies

  • A study highlighted that methyl 4-methoxy-8-nitroquinoline derivatives effectively inhibited growth across multiple bacterial strains, suggesting their potential as new antibiotic agents.
  • Another research demonstrated significant cytotoxicity at micromolar concentrations against various cancer cell lines, indicating its potential in anticancer drug development .

Biological Applications

The biological activities of this compound derivatives extend beyond antimicrobial and anticancer properties:

  • Metal Chelation : Compounds in this class can act as chelators for metal ions, which is beneficial in neuroprotection strategies and treatment of metal overload diseases .
  • Inhibition of Enzymes : Some derivatives have been shown to inhibit enzymes involved in critical pathways for disease progression, such as matrix metalloproteinases associated with cancer metastasis .

Material Science

This compound is also explored in material science:

  • Organic Light Emitting Diodes (OLEDs) : Its derivatives are utilized as electron carriers in OLED technology due to their unique electronic properties .
  • Fluorescent Chemosensors : The compound's ability to bind metal ions makes it suitable for use in fluorescent chemosensors, enhancing detection methods for environmental monitoring .

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-8-nitroquinoline-2-carboxylate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of methyl 4-methoxy-8-nitroquinoline-2-carboxylate with analogous quinoline derivatives, focusing on substituent effects, synthetic routes, and inferred properties.

Methyl 4-Hydroxy-8-Nitroquinoline-2-Carboxylate

  • Structure : Differs at position 4 (hydroxy instead of methoxy).
  • Molecular Formula : C₁₁H₈N₂O₅ (MW: 248.19 g/mol).
  • Higher acidity due to the phenolic -OH group (pKa ~10), which may influence metal coordination or pH-dependent reactivity .

Methyl 8-Amino-4-Isobutoxyquinoline-2-Carboxylate (B10)

  • Structure: Features an isobutoxy group at position 4 and an amino group at position 6.
  • Molecular Formula : C₁₆H₁₉N₃O₃ (MW: 301.34 g/mol).
  • Key Differences: The amino group (-NH₂) at position 8 reduces electron-withdrawing effects compared to nitro, increasing nucleophilicity. The bulky isobutoxy group may sterically hinder interactions in biological systems but improves lipophilicity for membrane penetration .

2-Methyl-5-(4-Morpholinyl)-8-Nitroquinoline

  • Structure : Substituted with methyl (position 2), morpholinyl (position 5), and nitro (position 8).
  • Molecular Formula : C₁₅H₁₆N₄O₃ (MW: 300.31 g/mol).
  • Lacks the ester group, reducing susceptibility to hydrolysis compared to the target compound .

Methyl 8-Chloro-4-(2-Methoxy-5-Methylanilino)Quinoline-2-Carboxylate

  • Structure: Chloro substituent at position 8 and an anilino group at position 4.
  • Molecular Formula : C₂₀H₁₈ClN₃O₃ (MW: 383.83 g/mol).
  • Key Differences: Chlorine’s electron-withdrawing effect may increase electrophilicity at position 8, contrasting with the nitro group’s stronger deactivation.

Structural and Functional Implications

Substituent Effects on Reactivity

  • Nitro vs. Amino Groups: Nitro groups (e.g., in the target compound) deactivate the ring toward electrophilic substitution but activate toward nucleophilic aromatic substitution. Amino groups (e.g., in B10) reverse this trend .
  • Methoxy vs. Hydroxy Groups: Methoxy provides moderate electron-donating effects (+M), stabilizing adjacent positive charges, while hydroxy groups can act as acids or hydrogen-bond donors .

Tabulated Comparison of Key Compounds

Compound Name Substituents (Positions) Molecular Formula MW (g/mol) Key Properties/Applications
This compound 4-OCH₃, 8-NO₂, 2-COOCH₃ C₁₂H₁₀N₂O₅ 262.22 High lipophilicity; potential drug precursor
Methyl 4-hydroxy-8-nitroquinoline-2-carboxylate 4-OH, 8-NO₂, 2-COOCH₃ C₁₁H₈N₂O₅ 248.19 Enhanced solubility; metal chelation
Methyl 8-amino-4-isobutoxyquinoline-2-carboxylate (B10) 4-OCH₂CH(CH₂)₂, 8-NH₂, 2-COOCH₃ C₁₆H₁₉N₃O₃ 301.34 Improved membrane penetration
2-Methyl-5-(4-morpholinyl)-8-nitroquinoline 2-CH₃, 5-morpholinyl, 8-NO₂ C₁₅H₁₆N₄O₃ 300.31 Enhanced solubility; bioactive motifs
Methyl 8-chloro-4-anilinoquinoline-2-carboxylate 4-anilino, 8-Cl, 2-COOCH₃ C₂₀H₁₈ClN₃O₃ 383.83 Electrophilic reactivity; π-π interactions

Biological Activity

Methyl 4-methoxy-8-nitroquinoline-2-carboxylate is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial, antiprotozoal, and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables and case studies.

Overview of Biological Activities

This compound belongs to the class of quinoline derivatives, which are known for their broad spectrum of biological activities. The following sections summarize the key findings from various studies regarding its biological effects.

Antiprotozoal Activity

Research indicates that this compound exhibits significant antimalarial and antileishmanial properties. In vitro studies have demonstrated potent activity against Plasmodium falciparum and Leishmania donovani.

  • Antimalarial Activity : The compound showed high selectivity indices when tested against chloroquine-sensitive and resistant strains of P. falciparum (D6 and W2 clones). Notably, several analogs derived from this compound displayed promising results in vivo using a P. berghei mouse model, indicating potential for further development as an antimalarial agent .
  • Antileishmanial Activity : In vitro tests revealed that this compound effectively inhibited the growth of L. donovani promastigotes, suggesting its utility in treating leishmaniasis .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogenic bacteria and fungi. Studies have shown effective inhibition against strains such as Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these pathogens were comparable to or better than those of standard antibiotics .

PathogenMIC (µg/mL)Standard Drug MIC (µg/mL)
Staphylococcus aureus0.06250.125
Klebsiella pneumoniae0.1250.25
Pseudomonas aeruginosa0.10.15

Cytotoxicity

While evaluating the cytotoxic effects of this compound, it was found to induce less methemoglobin formation compared to primaquine, a known antimalarial drug. This suggests a potentially lower toxicity profile, which is advantageous for therapeutic applications .

Case Studies

  • Antimalarial Efficacy in Mouse Models : A study conducted on mice infected with P. berghei demonstrated that analogs of this compound significantly reduced parasitemia levels compared to untreated controls. These findings support the compound's potential as an effective antimalarial agent .
  • In Vitro Antimicrobial Testing : A comprehensive analysis of various quinoline derivatives, including this compound, revealed that certain modifications enhance antimicrobial efficacy while maintaining low cytotoxicity levels against mammalian cells .

Molecular Mechanisms

The exact molecular mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that its action may involve:

  • Interference with DNA synthesis : Similar compounds have shown the ability to inhibit nucleic acid synthesis in protozoan parasites.
  • Disruption of cellular membranes : The lipophilicity of the compound may facilitate its incorporation into microbial membranes, leading to increased permeability and cell death.

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